2-[(3-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione
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Overview
Description
These compounds are significant due to their wide range of biological and pharmaceutical applications . The presence of both bromine and fluorine atoms in the phenyl ring adds to the compound’s reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the bromo and fluoro substituents . One common method involves the reaction of phthalic anhydride with 3-bromo-2-fluorobenzylamine under reflux conditions in a suitable solvent such as toluene . The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the isoindole-1,3-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process . Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoindole-1,3-dione derivatives, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively .
Scientific Research Applications
2-[(3-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The presence of the isoindole-1,3-dione core allows it to interact with enzymes and receptors, potentially inhibiting their activity . The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for certain targets . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound of the isoindole-1,3-dione class, known for its use in the synthesis of various pharmaceuticals.
N-Substituted Phthalimides: Compounds with different substituents on the nitrogen atom, which can exhibit diverse biological activities.
Halogenated Isoindole-1,3-diones: Compounds with different halogen atoms (e.g., chlorine, iodine) in the phenyl ring, which can have varying reactivity and biological properties.
Uniqueness
2-[(3-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity . The combination of these substituents can enhance the compound’s potential for various applications in research and industry .
Properties
IUPAC Name |
2-[(3-bromo-2-fluorophenyl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNO2/c16-12-7-3-4-9(13(12)17)8-18-14(19)10-5-1-2-6-11(10)15(18)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFWFGIHTGNXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C(=CC=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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